molecular formula C24H23ClN2O B10881790 Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10881790
M. Wt: 390.9 g/mol
InChI Key: BPSNNLFHMIYDND-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(2-chlorobenzyl)piperazine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways such as the mitogen-activated protein kinase (MAPK) pathway . The compound’s structure allows it to bind with high affinity to these targets, influencing cellular processes like proliferation and apoptosis.

Properties

Molecular Formula

C24H23ClN2O

Molecular Weight

390.9 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C24H23ClN2O/c25-23-9-5-4-8-22(23)18-26-14-16-27(17-15-26)24(28)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13H,14-18H2

InChI Key

BPSNNLFHMIYDND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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